molecular formula C19H14N6O3 B2495554 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251696-13-5

5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2495554
CAS No.: 1251696-13-5
M. Wt: 374.36
InChI Key: GVWWWFAPIJDUQY-UHFFFAOYSA-N
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Description

5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

5-phenyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3/c26-18-15-16(19(27)25(18)13-9-5-2-6-10-13)24(23-21-15)11-14-20-17(22-28-14)12-7-3-1-4-8-12/h1-10,15-16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWWWFAPIJDUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves a multi-step process. One common method includes the Cu-catalyzed click reaction between 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 and terminal ethynyls derived from polyethylene glycol (PEG) . This reaction is known for its efficiency and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce triazole derivatives.

Scientific Research Applications

Key Properties

  • Molecular Formula : C22H18N4O3
  • Molecular Weight : 382.41 g/mol
  • Solubility : Soluble in organic solvents like DMSO and dimethylformamide.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential antimicrobial and anticancer properties. Research indicates that derivatives of oxadiazoles often exhibit significant biological activities against various pathogens and cancer cell lines.

Case Studies:

  • Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth effectively. For instance, compounds similar to 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrolo[3,4-d][1,2,3]triazole have been evaluated for their efficacy against Mycobacterium tuberculosis .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a luminescent material opens up avenues for use in light-emitting diodes (LEDs) and organic photovoltaic cells.

Research Insights:

  • Luminescence Studies : The oxadiazole unit enhances the luminescent properties of the compound. Research has shown that compounds with similar structures can achieve high quantum yields when incorporated into electronic devices .

Sensor Development

The interaction of this compound with metal ions can be exploited for sensor applications. Changes in fluorescence or absorption spectra upon binding with specific analytes can be utilized for developing sensitive detection systems.

Application Example:

A study focusing on the interaction of oxadiazole derivatives with metal ions highlighted their potential use in sensor technology for detecting environmental pollutants .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
5-(4-Methoxyphenyl)-3-(5-methyl-1-phenyltiazol)StructureExhibits strong antibacterial activity
1-(4-Aryl)-1H-triazolesStructureKnown for anticancer properties
3-(Phenyl)-oxadiazolesStructureHigh luminescence suitable for optoelectronic applications

Mechanism of Action

The mechanism of action of 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to electron-deficient species, leading to a “turn-off” fluorescence response . This property makes it useful as a sensor for detecting nitro-explosive components and heavy metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione apart from similar compounds is its combination of oxadiazole and triazole rings. This unique structure enhances its chemical reactivity and makes it particularly effective as a fluorescent chemosensor.

Biological Activity

The compound 5-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes the current understanding of its biological properties based on various research findings.

Chemical Structure and Properties

The compound features a pyrrolo-triazole core linked to a phenyl-substituted oxadiazole moiety. The structural complexity of this compound contributes to its diverse biological activities. The oxadiazole ring is known for its pharmacological importance and has been associated with various bioactive properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against Staphylococcus aureus , highlighting their potential as antimicrobial agents . In studies involving related oxadiazole derivatives, the compounds demonstrated moderate to high activity against various bacterial strains.

Cholinesterase Inhibition

A notable area of investigation for this compound is its inhibitory effect on cholinesterases (ChE), particularly human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). The in vitro studies revealed that certain derivatives displayed promising inhibitory activity with IC50 values in the low micromolar range. For example:

CompoundhAChE IC50 (μM)hBChE IC50 (μM)
SD-60.907 ± 0.011Moderate
SD-10.052 ± 0.0101.085 ± 0.035
SD-14ModerateGood

These results suggest that modifications of the phenyl ring can significantly influence the inhibitory potency against cholinesterases .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. Certain derivatives have shown the ability to protect neuronal cells from damage associated with oxidative stress and neurodegenerative diseases. This is particularly relevant in the context of Alzheimer's disease research where cholinesterase inhibitors are valuable therapeutic agents .

Case Study 1: Inhibition of Notum Carboxylesterase Activity

In a study focusing on Notum carboxylesterase, which negatively regulates Wnt signaling pathways implicated in cancer progression, derivatives of the oxadiazole scaffold were identified as potent inhibitors. The optimization process led to a compound demonstrating significant activity in restoring Wnt signaling in cellular assays . This finding underscores the therapeutic potential of such compounds in cancer treatment.

Case Study 2: Synthesis and Biological Evaluation

Another study synthesized new compounds derived from 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and evaluated their biological activities. The results indicated that these compounds exhibited varied levels of antibacterial and antifungal activities, reinforcing the significance of the oxadiazole structure in drug development .

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